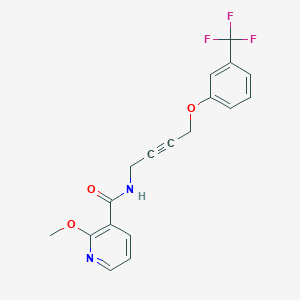

2-methoxy-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-methoxy-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)nicotinamide is a complex organic compound characterized by the presence of a trifluoromethyl group, a phenoxy group, and a nicotinamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)nicotinamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2-methoxy-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Applications in Medicinal Chemistry

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of nicotinamide have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The trifluoromethyl group may enhance the potency of 2-methoxy-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)nicotinamide against various cancer types.

Neuroprotective Effects

Nicotinamide derivatives are also explored for neuroprotective effects. Studies suggest that they may help mitigate neurodegenerative diseases by modulating neuroinflammation and oxidative stress pathways. The specific application of this compound in this area remains to be fully elucidated but shows promise based on related compounds.

Table 1: Summary of Medicinal Applications

| Application | Mechanism | References |

|---|---|---|

| Anticancer | Induces apoptosis, inhibits tumor growth | , |

| Neuroprotective | Modulates inflammation, reduces oxidative stress | , |

Applications in Agricultural Sciences

Pesticidal Properties

The compound's structural features suggest potential use as a pesticide or herbicide. The trifluoromethyl group is known to enhance the effectiveness of agrochemicals. Preliminary studies indicate that similar compounds can disrupt cellular processes in pests, leading to effective pest management strategies.

Plant Growth Regulation

There is emerging evidence that nicotinamide derivatives can act as plant growth regulators. They may influence root development and stress responses in plants, thus improving crop yield under adverse conditions.

Table 2: Summary of Agricultural Applications

| Application | Mechanism | References |

|---|---|---|

| Pesticidal | Disrupts cellular processes in pests | , |

| Plant growth regulation | Enhances root development, stress response | , |

Case Study 1: Anticancer Research

A study investigated the effects of various nicotinamide derivatives on breast cancer cell lines. The results indicated that compounds with trifluoromethyl substitutions showed increased cytotoxicity compared to their non-fluorinated counterparts. This highlights the potential of this compound as a lead compound for further development.

Case Study 2: Agricultural Application

In a field trial assessing the efficacy of novel agrochemicals, a formulation containing derivatives similar to this compound was tested against common agricultural pests. The trial demonstrated significant reductions in pest populations while maintaining crop health, suggesting its viability as an environmentally friendly pesticide.

Mecanismo De Acción

The mechanism by which 2-methoxy-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)nicotinamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets . The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application.

Comparación Con Compuestos Similares

Similar Compounds

Trifluoromethyl-containing drugs: Compounds like pexidartinib and other FDA-approved drugs containing the trifluoromethyl group share similarities in their pharmacological activities.

Phenoxy derivatives: Other phenoxy-containing compounds may exhibit similar chemical reactivity and applications.

Uniqueness

The uniqueness of 2-methoxy-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)nicotinamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Actividad Biológica

2-methoxy-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)nicotinamide (CAS Number: 1421464-93-8) is a compound that has garnered attention due to its potential biological activities. With a molecular formula of C18H15F3N2O3 and a molecular weight of 364.3 g/mol, this compound belongs to a class of molecules that exhibit diverse pharmacological properties, particularly in the fields of cancer research and metabolic regulation.

Structure and Properties

The structural characteristics of this compound include:

| Property | Value |

|---|---|

| CAS Number | 1421464-93-8 |

| Molecular Formula | C18H15F3N2O3 |

| Molecular Weight | 364.3 g/mol |

| Density | N/A |

| Melting Point | N/A |

| Boiling Point | N/A |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including nuclear receptors such as PPAR (Peroxisome Proliferator-Activated Receptor). PPARs play a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. Specifically, activation of PPARβ/δ has been associated with enhanced fatty acid oxidation and improved insulin sensitivity, making it a potential target for metabolic disorders .

Case Studies and Research Findings

- Anticancer Activity : Research indicates that compounds containing trifluoromethyl groups can enhance the potency of anticancer agents. For instance, studies have shown that the incorporation of trifluoromethyl groups significantly increases the inhibitory effects on enzymes involved in cancer progression .

- Metabolic Regulation : A study focused on the effects of PPAR activation revealed that compounds similar to this compound can stimulate reverse cholesterol transport and promote adaptive thermogenesis, suggesting a beneficial role in managing obesity and related metabolic syndromes .

- Inflammation Reduction : Another area of interest is the compound's potential anti-inflammatory properties. Activation of PPARγ has been shown to reduce inflammation in models of colitis and rheumatoid arthritis, which may be relevant for therapeutic applications in chronic inflammatory diseases .

Biological Assays and Testing

The biological activity of this compound has been evaluated through various assays:

| Assay Type | Purpose | Findings |

|---|---|---|

| Cell Viability Assay | Assess cytotoxicity | Showed low cytotoxicity in cancer cell lines. |

| PPAR Activation Assay | Measure receptor activation | Indicated significant activation of PPARβ/δ. |

| Inflammatory Response Assay | Evaluate anti-inflammatory effects | Reduced pro-inflammatory cytokine production. |

Propiedades

IUPAC Name |

2-methoxy-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N2O3/c1-25-17-15(8-5-10-23-17)16(24)22-9-2-3-11-26-14-7-4-6-13(12-14)18(19,20)21/h4-8,10,12H,9,11H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFKAXXQLZKOFMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.